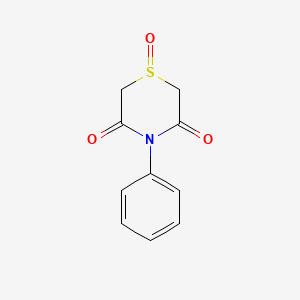

4-phenyl-1lambda4-thiomorpholine-1,3,5-trione

Description

4-Phenyl-1lambda4-thiomorpholine-1,3,5-trione is a sulfur-containing heterocyclic compound characterized by a thiomorpholine backbone substituted with a phenyl group at the 4-position. The "1lambda4" designation indicates a sulfoxide (S=O) oxidation state at the sulfur atom, distinguishing it from sulfone derivatives (1lambda6, O=S=O).

Properties

IUPAC Name |

1-oxo-4-phenyl-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9-6-15(14)7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUSDGLBVLDSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1lambda4-thiomorpholine-1,3,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a thioester, followed by oxidation to form the desired thiazinane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-phenyl-1lambda4-thiomorpholine-1,3,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazinane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

4-phenyl-1lambda4-thiomorpholine-1,3,5-trione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-phenyl-1lambda4-thiomorpholine-1,3,5-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components .

Comparison with Similar Compounds

Key Observations:

Sulfur Oxidation State :

- The target compound and the 2-chlorophenyl/methylbenzyl analogs (λ⁴) feature a sulfoxide group, which is less oxidized than the sulfone (λ⁶) in the 4-methoxybenzyl derivative . Sulfones (λ⁶) are typically more polar and stable but less nucleophilic than sulfoxides.

Electron-Withdrawing Groups: The 2-chlorophenyl analog includes a chloro substituent, which may increase acidity and influence intermolecular interactions. Steric Effects: The 4-methylbenzyl group in adds steric bulk, possibly affecting crystal packing or binding affinity in biological systems.

Physicochemical Properties :

- The sulfone derivative has a significantly lower predicted pKa (-2.54), indicating strong acidity due to the electron-withdrawing sulfone group.

- Density and boiling point data are available only for , highlighting the need for experimental validation of the target compound’s properties.

Commercial and Research Relevance

- Commercial Availability : The 2-chlorophenyl and 4-methylbenzyl analogs are listed in product catalogs, suggesting their use as intermediates or reference standards in organic synthesis .

- Synthetic Utility : The λ⁴ sulfur oxidation state in the target compound and its analogs may favor reactivity in nucleophilic substitutions or cycloadditions, though this requires further study.

Biological Activity

4-Phenyl-1lambda4-thiomorpholine-1,3,5-trione is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazinane ring structure, which contributes to its distinctive reactivity. The presence of a phenyl group enhances its lipophilicity, potentially facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and signaling pathways.

- Receptor Modulation: It may also bind to receptor sites, influencing signal transduction processes within cells.

Biological Activities

Research has indicated several potential biological activities of this compound:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of thiomorpholine compounds exhibit antimicrobial properties against various pathogens.

- Anticancer Potential: There is growing interest in the compound's potential as an anticancer agent due to its ability to modulate cell signaling pathways associated with tumor growth and proliferation.

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antifungal Activity Study: A study demonstrated that related thiomorpholine derivatives exhibited antifungal activity against Candida species. The mechanism was linked to the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

- In Vivo Metabolism Analysis: Research involving rat models showed that the compound undergoes significant metabolic transformations. Key metabolites were identified through high-performance liquid chromatography (HPLC), providing insights into its pharmacokinetics .

- Cellular Impact Assessment: In vitro studies indicated that the compound influences cell viability and apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Active against Candida spp. | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory cytokine production |

Metabolic Pathways

The metabolic profile of this compound indicates interactions with various enzymes and cofactors. It is hypothesized that it may influence metabolic flux through:

- Enzyme Interactions: Potential binding with cytochrome P450 enzymes could affect drug metabolism.

- Transport Mechanisms: The compound may interact with transport proteins affecting its distribution and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.